![molecular formula C26H23F4N7O3S B607399 Exicorilant CAS No. 1781244-77-6](/img/structure/B607399.png)
Exicorilant
Overview
Description
Exicorilant is a selective glucocorticoid receptor antagonist currently under investigation for its potential therapeutic applications, particularly in the treatment of metastatic castration-resistant prostate cancer . This compound is a small molecule that targets the glucocorticoid receptor, which plays a significant role in various physiological processes, including the stress response, metabolism, and immune function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Exicorilant involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route typically includes:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Purification and isolation of the final product through crystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
- Large-scale synthesis of intermediates.
- Efficient purification methods to remove impurities.
- Quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Exicorilant undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Exicorilant has a wide range of scientific research applications, including:
Mechanism of Action
Exicorilant exerts its effects by selectively binding to the glucocorticoid receptor, thereby inhibiting its activity. This inhibition prevents the receptor from interacting with its natural ligands, leading to a reduction in the downstream effects of glucocorticoid signaling. The molecular targets and pathways involved include:
Glucocorticoid Receptor: Primary target of this compound.
Signaling Pathways: Inhibition of glucocorticoid receptor-mediated transcriptional activity, affecting various physiological processes.
Comparison with Similar Compounds
Exicorilant is unique compared to other glucocorticoid receptor antagonists due to its selectivity and potency. Similar compounds include:
Relacorilant: Another glucocorticoid receptor antagonist with similar applications but different pharmacokinetic properties.
Mifepristone: A well-known glucocorticoid receptor antagonist used for different therapeutic purposes.
Uniqueness: this compound’s uniqueness lies in its high selectivity for the glucocorticoid receptor and its potential for treating specific conditions like metastatic castration-resistant prostate cancer .
Biological Activity
Exicorilant, also known as CORT125281, is a novel small molecule currently under investigation for its potential use in treating metastatic castration-resistant prostate cancer (mCRPC). It functions primarily as a glucocorticoid receptor (GR) antagonist, which is significant given the role of GR signaling in the development of resistance to androgen receptor (AR) inhibitors like enzalutamide. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical trial data.
This compound exhibits a dual mechanism of action:
- Glucocorticoid Receptor Antagonism : By inhibiting the GR, this compound reduces GR-mediated transcriptional activity that can promote tumor cell survival and proliferation in the context of AR inhibition. Increased GR signaling has been identified as a compensatory mechanism in mCRPC, making it a critical target for therapy .
- Transcription Factor Modulation : this compound binds to the GR and alters its interaction with various transcription factors, impacting inflammatory responses and cellular differentiation .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in clinical trials. Key parameters include:
- Absorption : Following oral administration, this compound reaches peak plasma concentrations within a specified time frame.
- Metabolism : The drug is metabolized primarily through hepatic pathways, with specific enzymes involved in its clearance.
- Half-Life : The elimination half-life allows for once-daily dosing, which is advantageous for patient compliance .
Phase I/II Trials
Recent clinical trials have evaluated the safety and efficacy of this compound in combination with enzalutamide. Notable findings include:
- Safety Profile : The combination therapy was generally well tolerated with manageable side effects. Common adverse events included fatigue (38.7%), nausea (29.0%), and decreased appetite (19.4%) .
- Efficacy Outcomes : The disease control rate (DCR) at 12 weeks was assessed; however, it did not meet the pre-specified target rate, leading to the conclusion that further investigation is required to identify specific patient populations that may benefit from this combination therapy .
- Pharmacodynamic Results : Studies indicated that this compound effectively engages the GR target, suggesting potential therapeutic benefits in patients exhibiting high GR expression alongside AR resistance variants .
Case Studies
Several case studies highlight the application of this compound in clinical settings:
-
Combination Therapy with Enzalutamide :
- A study involving 106 patients assessed the safety and pharmacodynamics of this compound combined with enzalutamide. The results suggested that while the combination did not significantly improve outcomes across the board, there may be subsets of patients who respond favorably based on their molecular profiles .
- Exploration of GR Expression :
Summary Table of Key Findings
Parameter | Details |
---|---|
Chemical Formula | C₁₁H₁₈F₄N₇O₃S |
Weight | Average: 589.57 g/mol |
Mechanism of Action | GR antagonist; modulates transcription |
Common Adverse Events | Fatigue, nausea, decreased appetite |
Disease Control Rate (DCR) | 25.8% at RP2D |
Clinical Trial Identifier | NCT03437941 |
Properties
IUPAC Name |
[(4aR,8aS)-1-(4-fluorophenyl)-6-(2-methyltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F4N7O3S/c1-35-32-14-23(34-35)41(39,40)36-9-7-17-11-22-16(13-33-37(22)20-4-2-19(27)3-5-20)12-25(17,15-36)24(38)21-10-18(6-8-31-21)26(28,29)30/h2-6,8,10,13-14,17H,7,9,11-12,15H2,1H3/t17-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJYJKAURRIWJM-GKVSMKOHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)S(=O)(=O)N2CCC3CC4=C(CC3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1N=CC(=N1)S(=O)(=O)N2CC[C@H]3CC4=C(C[C@@]3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F4N7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781244-77-6 | |
Record name | Exicorilant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1781244776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Exicorilant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16162 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | EXICORILANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTB859B7K8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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